Cas no 19302-16-0 (N-(1-Phenylethyl)propan-2-amine)

N-(1-Phenylethyl)propan-2-amine is a chiral amine compound characterized by its phenyl and isopropyl substituents, offering structural versatility in synthetic chemistry applications. Its asymmetric carbon center makes it a valuable intermediate for the preparation of enantiomerically pure compounds, particularly in pharmaceutical and agrochemical research. The compound's rigid aromatic moiety enhances stability, while the secondary amine functionality allows for further derivatization, such as reductive amination or condensation reactions. Its well-defined stereochemistry also supports its use in asymmetric catalysis and resolution processes. Suitable for controlled laboratory use, this compound requires proper handling under inert conditions to preserve its reactivity and purity.
N-(1-Phenylethyl)propan-2-amine structure
19302-16-0 structure
Product name:N-(1-Phenylethyl)propan-2-amine
CAS No:19302-16-0
MF:C11H17N
MW:163.259382963181
CID:837787
PubChem ID:3805391

N-(1-Phenylethyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(1-Phenylethyl)propan-2-amine
    • (R)-N-(1-phenylethyl)propan-2-amine hydrochloride
    • N-isopropyl-(+/-)-α-methylbenzylamine
    • (R,S)-N-(1-Phenylethyl)propan-2-amine
    • alpha-(Isopropylamino)ethylbenzene
    • alpha-Methyl-N-(1-methylethyl)benzenemethanamine
    • N-Isopropyl-1-phenylethylamine
    • (R)-N-(1-phenylethyl)propan-2-amine
    • CS-0312298
    • AKOS000228626
    • 19302-16-0
    • DB-032348
    • SCHEMBL278474
    • MFCD01862156
    • EN300-162761
    • L10160
    • (R)-N-(1-Phenylethyl)-2-propanamine
    • N-isopropyl-(+/-)-alpha-methylbenzylamine
    • (1-phenylethyl)(propan-2-yl)amine
    • AKOS016842423
    • DTXSID10396683
    • SY308018
    • 87861-38-9
    • MDL: MFCD00463431
    • Inchi: InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3
    • InChI Key: QFUIZDLZUZDWJH-UHFFFAOYSA-N
    • SMILES: CC(C)NC(C)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 163.13621
  • Monoisotopic Mass: 163.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2
  • XLogP3: 2.5

Experimental Properties

  • Density: 0.898
  • Boiling Point: 215 ºC
  • Flash Point: 77 ºC
  • PSA: 12.03

N-(1-Phenylethyl)propan-2-amine Security Information

N-(1-Phenylethyl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019113689-1g
N-(1-Phenylethyl)propan-2-amine
19302-16-0 95%
1g
$293.76 2023-09-02
TRC
B521795-500mg
N-(1-phenylethyl)propan-2-amine
19302-16-0
500mg
$ 115.00 2022-06-07
Enamine
EN300-162761-0.05g
(1-phenylethyl)(propan-2-yl)amine
19302-16-0 95%
0.05g
$43.0 2023-06-08
Aaron
AR00746G-100mg
(R)-N-(1-phenylethyl)propan-2-amine
19302-16-0 95%
100mg
$115.00 2023-12-14
Enamine
EN300-162761-1000mg
(1-phenylethyl)(propan-2-yl)amine
19302-16-0 95.0%
1000mg
$187.0 2023-09-22
Enamine
EN300-162761-2500mg
(1-phenylethyl)(propan-2-yl)amine
19302-16-0 95.0%
2500mg
$313.0 2023-09-22
Enamine
EN300-162761-10000mg
(1-phenylethyl)(propan-2-yl)amine
19302-16-0 95.0%
10000mg
$943.0 2023-09-22
1PlusChem
1P0073Y4-500mg
(R)-N-(1-phenylethyl)propan-2-amine
19302-16-0 95%
500mg
$236.00 2024-06-17
Aaron
AR00746G-250mg
(R)-N-(1-phenylethyl)propan-2-amine
19302-16-0 95%
250mg
$152.00 2025-01-23
Enamine
EN300-162761-500mg
(1-phenylethyl)(propan-2-yl)amine
19302-16-0 95.0%
500mg
$146.0 2023-09-22

Additional information on N-(1-Phenylethyl)propan-2-amine

N-(1-Phenylethyl)propan-2-amine: A Comprehensive Overview

N-(1-Phenylethyl)propan-2-amine, also known by its CAS number 19302-16-0, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound, classified as an amine derivative, exhibits unique properties that make it valuable in fields such as pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic chemistry have further enhanced our understanding of its potential applications and mechanisms of action.

The structure of N-(1-Phenylethyl)propan-2-amine consists of a propaneamine backbone with a phenethyl group attached to the nitrogen atom. This substitution pattern imparts distinctive electronic and steric properties to the molecule, influencing its reactivity and biological activity. Researchers have explored its role as a building block in organic synthesis, particularly in the construction of complex molecules with therapeutic potential.

Recent studies have highlighted the importance of N-(1-Phenylethyl)propan-2-amine in drug discovery. Its ability to act as a chiral auxiliary has been leveraged in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This capability is crucial in the development of pharmaceutical agents, where stereochemistry plays a pivotal role in efficacy and safety.

In the context of agrochemicals, N-(1-Phenylethyl)propan-2-amine has been investigated for its potential as a plant growth regulator. Experimental data suggest that it can modulate plant hormone signaling pathways, offering a novel approach to enhance crop yield and resilience against environmental stressors. These findings underscore its versatility across different domains of applied science.

The synthesis of N-(1-Phenylethyl)propan-2-amine has also been optimized through green chemistry principles. Recent methodologies emphasize the use of catalytic systems and sustainable reagents to minimize environmental impact. Such approaches align with global efforts to promote eco-friendly chemical manufacturing practices.

Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of N-(1-Phenylethyl)propan-2-amines. Advanced quantum mechanical calculations have revealed key interactions that govern its participation in various chemical reactions, paving the way for predictive modeling in drug design.

In conclusion, N-(1-Phenylethyl)propan-2-amines represent a versatile class of compounds with diverse applications. Ongoing research continues to unlock new possibilities for their use in medicine, agriculture, and materials science. As our understanding of their properties evolves, so does their potential to contribute to innovative solutions across these disciplines.

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